Product packaging for annulin(Cat. No.:CAS No. 148997-33-5)

annulin

Cat. No.: B1175126
CAS No.: 148997-33-5
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Description

Annulin is a approximately 100 kDa membrane-associated protein identified in grasshopper embryogenesis, where it is expressed in a complex and dynamic pattern . Research on this compound focuses on its role during embryonic development, particularly its position-specific expression in developing limb buds, which exhibit circumferential stripes in each limb bud segment . Its expression is also prominent along the developing midline and in the mesoderm during gastrulation and is transiently observed in sheath cells surrounding mitotic neuroblasts during neurogenesis . This specific expression pattern makes this compound a protein of interest for researchers studying the mechanisms of pattern formation, cell fate determination, and tissue differentiation in developmental biology. The name "this compound" is derived from its annular (ring-like) expression pattern in the developing limbs. For research purposes only.

Properties

CAS No.

148997-33-5

Molecular Formula

C6H8N2O3

Synonyms

annulin

Origin of Product

United States

Systematics and Structural Classification of Annulin Derivatives

Advanced IUPAC Nomenclature for Annulin and Related Macrocycles

Annulenes are formally defined as monocyclic conjugated polyenes containing the maximum number of non-cumulative double bonds. Their general molecular formula is CnHn for even-numbered rings and CnHn+1 for odd-numbered rings. dalalinstitute.comwikipedia.org

The IUPAC nomenclature for annulenes with seven or more carbon atoms in the ring utilizes the prefix "[n]-annulene," where 'n' is the total number of carbon atoms in the cycle. dalalinstitute.comwikipedia.orgqmul.ac.uk For smaller annulenes, this notation is sometimes used informally, particularly in discussions of aromaticity. For instance, cyclobutadiene (B73232) (C₄H₄) is often referred to as nih.govannulene, and benzene (B151609) (C₆H₆) as wikipedia.organnulene, though "benzene" is the retained and preferred IUPAC name for C₆H₆, and the name wikipedia.organnulene is not recommended as a preferred IUPAC name. dalalinstitute.comwikipedia.orgqmul.ac.ukwikipedia.orgwikipedia.org

When an annulene has an odd number of carbon atoms (e.g., CnHn+1), it contains an extra hydrogen atom, which is designated as an "indicated hydrogen" and is assigned the locant '1' in the numbering scheme. dalalinstitute.comqmul.ac.uk

Related macrocycles include annulynes, where one or more double bonds within the conjugated ring system are replaced by triple bonds. wikipedia.org

Classification of this compound Systems Based on Ring Size, Connectivity, and Heteroatom Incorporation

Annulene systems can be classified based on several key structural features that profoundly influence their properties, particularly their aromaticity.

Ring Size and Aromaticity A critical aspect of annulene classification is their aromatic character, which is largely dictated by Hückel's rule. This rule predicts that monocyclic, planar, fully conjugated systems with (4n + 2) π-electrons (where n is a non-negative integer) will exhibit aromatic stability, while those with 4n π-electrons will be antiaromatic and unstable. dalalinstitute.comwikipedia.orgiupac.org

Aromatic Annulenes: Examples include wikipedia.organnulene (benzene), which is highly stable and planar, and rsc.organnulene, which also displays aromatic properties. dalalinstitute.comwikipedia.org For rsc.organnulene, the large ring size allows for sufficient internal space to accommodate hydrogen atoms without significant bond angle distortion, facilitating planarity and aromaticity. dalalinstitute.com

Antiaromatic Annulenes: nih.govannulene (cyclobutadiene) is a prime example of an antiaromatic compound. It is highly unstable and reactive, and despite having a 4n π-electron count (4 π-electrons), its planarity is unavoidable, leading to considerable antiaromatic character. dalalinstitute.comwikipedia.orgwikipedia.orgamericanelements.comannulene is also considered weakly antiaromatic. wikipedia.org

Non-aromatic Annulenes: Some annulenes, despite having a Hückel-favorable number of π-electrons, deviate from planarity due to ring strain or steric hindrance, thus losing their aromaticity. dalalinstitute.comwikipedia.org For instance, fishersci.beannulene (cyclooctatetraene) adopts a non-planar "tub" shape, which allows it to avoid conjugation and thus evade antiaromaticity, making it non-aromatic. dalalinstitute.comwikipedia.org Similarly, fishersci.caannulene is non-aromatic because a planar conformation would introduce significant ring strain from steric hindrance of internal hydrogen atoms or bond angle distortion. dalalinstitute.comwikipedia.orgwikipedia.org

The following table summarizes the aromaticity of common annulenes based on their ring size:

Annulene Ring Size (n)Aromaticity ClassificationExamples
4Antiaromatic nih.govannulene (Cyclobutadiene) dalalinstitute.comwikipedia.org
6Aromatic wikipedia.organnulene (Benzene) dalalinstitute.comwikipedia.org
8Non-aromatic fishersci.beannulene (Cyclooctatetraene) dalalinstitute.comwikipedia.org
10Non-aromatic fishersci.caannulene (Cyclodecapentaene) dalalinstitute.comwikipedia.org
12Weakly Antiaromatic americanelements.comannulene wikipedia.org
14Weakly Aromatic wikipedia.organnulene wikipedia.org
16Non-aromatic wikipedia.organnulene wikipedia.org
18Aromatic rsc.organnulene dalalinstitute.comwikipedia.org

Connectivity Beyond simple monocyclic structures, annulene systems can be classified by their connectivity:

Simple Annulenes: These are the basic monocyclic conjugated polyenes as described above.

Bridged Annulenes: The introduction of bridging groups across the annulene ring can enforce planarity and overcome steric hindrance, thereby inducing or enhancing aromaticity in systems that would otherwise be non-aromatic. A notable example is 1,6-methano fishersci.caannulene, which is an aromatic hydrocarbon derived from the non-aromatic fishersci.caannulene system. wikipedia.orgmdpi.com

Dehydroannulenes (Annulynes): These are annulenes where one or more double bonds are formally replaced by triple bonds, altering the conjugation pattern and potentially influencing aromaticity. wikipedia.org

Heteroatom Incorporation (Heteroannulenes) Heteroannulenes are cyclic conjugated systems where one or more carbon atoms in the annulene ring are replaced by heteroatoms such as nitrogen, oxygen, or sulfur. nih.govic.ac.uk The incorporation of heteroatoms can significantly alter the electronic properties, aromaticity, and conformational preferences of the macrocycle. Examples include aza[n]annulenes (containing nitrogen) and thia[n]annulenes (containing sulfur). The nature and position of the heteroatom can influence the molecule's ability to achieve planarity and maintain a continuous delocalized π-system, thereby affecting its aromatic character. nih.govic.ac.uk

Stereochemical Considerations and Isomerism in this compound Architecture

The architecture of annulenes is complex, exhibiting various forms of stereoisomerism that impact their stability and reactivity.

Conformational Isomerism Annulenes, especially larger ones, display considerable conformational mobility. This includes:

Ring Puckering and Fluxionality: Non-planar annulenes, such as fishersci.beannulene (cyclooctatetraene), exist in dynamic equilibrium between different puckered conformations (e.g., tub shape) to avoid antiaromaticity. dalalinstitute.comwikipedia.orgmdpi.compearson.com Similarly, fishersci.caannulene exists in various non-planar conformations due to ring strain. dalalinstitute.comwikipedia.orgwikipedia.org

Dynamic Processes: Annulenes can undergo rapid dynamic processes, including bond shift (where single and double bonds effectively swap positions around the ring) and ring inversion (where the ring flips between different conformations). These processes can be observed experimentally, for example, through NMR spectroscopy, and their rates are dependent on temperature and the specific annulene structure. iupac.org The conformational flexibility can be a barrier to achieving the planarity required for aromaticity. dalalinstitute.compearson.com

Chirality Chirality in annulene architecture can arise from several factors, including the presence of specific substituents, bridging groups, or, notably, the adoption of non-planar, twisted topologies.

The interplay of geometric and conformational isomerism, alongside the potential for unique chiral topologies like Möbius annulenes, underscores the rich and complex stereochemistry inherent in annulene derivatives.

Advanced Synthetic Methodologies for Annulin and Functionalized Derivatives

Strategies for Macrocyclization in Annulin Synthesis

Macrocyclization strategies are central to the efficient construction of this compound systems, enabling the formation of large, cyclic structures with precise control over ring size and geometry.

Oxidative coupling reactions are a powerful class of reactions used to form new carbon-carbon bonds through an oxidative process wikipedia.org. These reactions are often catalyzed by transition metal complexes, although the underlying mechanism differs from classical cross-coupling due to the requirement of an external or internal oxidant wikipedia.org. For annulene synthesis, oxidative coupling of terminal alkynes is a classic method for constructing conjugated macrocycles. This approach involves the dimerization or oligomerization of alkyne precursors, leading to the formation of cyclic polyynes that can then be transformed into annulenes. Dioxygen is frequently utilized as a stoichiometric oxidant in these processes, which typically proceed via electron transfer wikipedia.org. For instance, certain copper and iron compounds, as well as enzymes, can catalyze oxidative aromatic coupling, particularly with electron-rich aromatic compounds wikipedia.org.

A notable example involves the use of copper(II) chloride for the asymmetric oxidative coupling of 2-naphthol (B1666908) to form (S)-BINOL wikipedia.org. While direct applications to this compound formation weren't explicitly detailed in the search results, the principle of forming C-C bonds through oxidation of nucleophilic centers, often without prefunctionalization, makes it a valuable strategy for macrocyclization unirioja.es.

Ring-closing metathesis (RCM) is a widely adopted variation of olefin metathesis in organic chemistry, highly effective for synthesizing various unsaturated rings through the intramolecular metathesis of two terminal alkenes wikipedia.org. This reaction forms cycloalkenes, typically as E- or Z-isomers, with volatile ethylene (B1197577) as a byproduct wikipedia.org. RCM is particularly favored for its synthetic utility in forming rings that were previously challenging to access efficiently, and for its broad substrate scope wikipedia.org. The reaction is metal-catalyzed, proceeding through a metallacyclobutane intermediate wikipedia.org.

RCM has proven useful for synthesizing rings ranging from 5- to 30-membered, including polycycles and heterocycles containing atoms like N, O, S, P, and Si wikipedia.orgorganic-chemistry.org. Modern RCM reactions exhibit high functional group tolerance, simplifying the synthesis of structurally complex compounds with diverse functional groups such as epoxides, ketones, alcohols, ethers, and amines wikipedia.org. The driving force for RCM, especially with terminal olefins, is the removal of ethene from the reaction mixture organic-chemistry.org.

The development of ruthenium-based catalysts, such as Grubbs' catalysts, has significantly advanced the applicability of RCM due to their tolerance to various functional groups and their stability organic-chemistry.orgmdpi.com. These catalysts have enabled the synthesis of macrocyclic natural products and complex architectures nih.govmedwinpublishers.com. Enyne ring-closing metathesis (RCEYM), a subclass of RCM, is also a powerful tool for generating ring structures with 1,3-diene moieties that can be further functionalized mdpi.comrsc.org.

Key aspects of RCM in macrocyclization are summarized in the table below:

Catalyst TypeRing Size RangeFunctional Group ToleranceKey Features
Ruthenium-based (e.g., Grubbs)5- to 30-membered wikipedia.orgorganic-chemistry.orgHigh wikipedia.orgAtom economic (ethylene byproduct), versatile, robust wikipedia.orgcore.ac.uk
Molybdenum-based (e.g., Schrock)VariableSensitive to oxygen/moisture (high oxophilicity) mdpi.comHighly active mdpi.com

The Diels-Alder reaction is a fundamental chemical reaction in organic chemistry, involving a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901) derivative wikipedia.orglibretexts.org. This [4+2] cycloaddition reaction is a powerful and widely applied tool for constructing six-membered rings with excellent control over regio- and stereochemical outcomes wikipedia.orglibretexts.org. It is a pericyclic reaction with a concerted mechanism, meaning all electron rearrangements occur in a single step wikipedia.orglibretexts.org.

For annulene skeleton construction, Diels-Alder cycloadditions can be employed to build segments of the macrocycle, which are then elaborated or cyclized to form the full this compound system. The reaction's ability to create two new carbon-carbon bonds simultaneously makes it highly efficient for introducing chemical complexity wikipedia.org. The hexadehydro Diels-Alder reaction, which uses alkynes and diynes to form an unstable benzyne (B1209423) intermediate, allows for the formation of heavily functionalized aromatic rings in a single step wikipedia.org.

While the Diels-Alder reaction primarily forms six-membered rings, its application in this compound synthesis often involves a multi-step approach where the Diels-Alder adduct serves as a precursor. For example, the synthesis of this compound B has been reported to involve a regioselective Diels-Alder reaction between a pyranobenzoquinone dienophile and a silyl (B83357) enol ether diene to form a pyranonaphthoquinone structure .

Key characteristics of Diels-Alder cycloadditions relevant to this compound synthesis:

CharacteristicDescription
Ring FormationAlways creates a new six-membered ring libretexts.org.
Diene ConformationDiene must assume an s-cis conformation libretexts.org.
RegioselectivityGood control over regiochemical outcomes wikipedia.org.
StereospecificityStereospecific with respect to substituent configuration in both diene and dienophile libretexts.org.
Electron EffectsElectron-withdrawing groups on dienophile, and electron-donating groups on diene, facilitate the reaction libretexts.org.

Ring-Closing Metathesis and Related Olefin Metathesis Approaches

Chemo- and Regioselective Functionalization of this compound Frameworks

Chemoselectivity refers to a reaction's ability to selectively react with one functional group in the presence of others, while regioselectivity dictates the preference for reaction at a specific site within a molecule numberanalytics.comrsc.org. Achieving chemo- and regioselective functionalization of this compound frameworks is crucial for tailoring their properties and expanding their applications. Annulenes, with their extended π-systems and multiple reactive sites, often present challenges in selective modification.

Strategies for achieving such selectivity include careful control of reaction conditions, judicious choice of catalysts, and the use of protecting groups numberanalytics.com. Transition metal catalysis, particularly C-H activation strategies, has emerged as a powerful tool for site-selective functionalization of complex aromatic systems, including heterocycles mdpi.com. This approach allows for the direct activation of C-H bonds, reducing the need for pre-functionalized precursors and improving atom and step economy unirioja.esmdpi.com. For instance, regioselective functionalization of quinolines through C-H activation has been extensively studied, demonstrating the introduction of various functional groups at specific positions mdpi.com.

In the context of this compound frameworks, this could involve:

Directed functionalization: Utilizing directing groups to guide catalysts to specific positions on the this compound ring.

Steric control: Exploiting the inherent steric environment of different sites to favor reaction at less hindered or more accessible positions.

Electronic control: Designing reactions where electronic properties of substituents or the this compound itself favor a particular site.

Research findings often detail the precise conditions and catalysts required to achieve high levels of chemo- and regioselectivity. For example, the regioselective functionalization of perylene (B46583) diimides has been achieved using novel building blocks and palladium-catalyzed intramolecular ring fusion rylene-wang.com.

Synthesis of Bridged and Fused this compound Systems

The synthesis of bridged and fused this compound systems introduces additional structural complexity and often leads to unique electronic and conformational properties. Bridged annulenes incorporate a bridge (e.g., a methylene (B1212753) bridge) across the macrocyclic ring, forcing the annulene into a more planar or specific non-planar conformation, which can significantly impact its aromatic character scispace.com. Fused this compound systems, on the other hand, involve the sharing of two or more atoms between the this compound ring and another cyclic system, leading to polycyclic structures evitachem.com.

Bridged Annulenes: The synthesis of bridged annulenes, such as 1,6-methano rsc.organnulene, has been a significant area of research scispace.com. These systems often exhibit geometrical isomerism, and their aromaticity is influenced by the bridge's arrangement and spatial demands scispace.com. Synthetic approaches to bridged annulenes can be based on starting materials like 1,4,5,8-tetrahydronaphthalene (B1617624) or cycloheptatriene-1,6-dicarboxaldehyde scispace.com. Reductive coupling reactions have also been employed to synthesize doubly-bridged annulenes researchgate.net. For instance, a bridged wikipedia.organnulene and its dianion have been synthesized and studied for their diamagnetic ring current rsc.org.

Fused Annulenes: Fused this compound systems are characterized by two or more rings sharing a common bond. The synthesis of such systems often involves annulation reactions that build additional rings onto an existing this compound core or create the this compound as part of a larger fused system. Examples include the synthesis of benzo-fused rsc.organnulenes, where the fusion impacts the ring current and aromatic character rsc.org. Convergent synthetic strategies, such as those based on oxiranyl anions, have been developed for constructing large fused ring systems found in polycyclic ethers nih.gov. Palladium-catalyzed annulative dimerization of chlorophenylenes has also been reported for the single-step synthesis of fused aromatics with a triphenylene (B110318) core nih.gov.

System TypeKey Synthetic ChallengesImpact on PropertiesExample
Bridged AnnulenesControlling bridge formation and conformation scispace.comInfluences aromaticity, introduces geometrical isomerism scispace.com1,6-methano rsc.organnulene scispace.com
Fused AnnulenesBuilding additional rings onto or alongside the this compound core nih.govAlters electronic structure, creates polycyclic frameworks rsc.orgBenzo-fused rsc.organnulene rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis is critical for producing chiral this compound derivatives with a desired enantiomer or diastereomer. Chirality in annulenes can arise from various structural features, including the presence of chiral centers, axial chirality, or helical chirality due to their non-planar conformations. The ability to control stereochemistry is paramount for applications where specific three-dimensional arrangements are required, such as in materials science or molecular recognition.

Techniques employed in stereoselective synthesis include:

Chiral Pool Approach: Utilizing enantiomerically pure starting materials (e.g., from natural sources like sugars or amino acids) to transfer chirality to the this compound structure ethz.ch.

Chiral Auxiliaries: Incorporating a temporary enantiopure appendage that directs the stereochemical outcome of a reaction, and is subsequently removed ethz.chnumberanalytics.com. This method can achieve high diastereoselectivity and enantioselectivity numberanalytics.com.

Enantioselective Catalysis: Using chiral catalysts (e.g., transition metal complexes or enzymes) to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer ethz.chencyclopedia.pub. This is a highly attractive approach as a small amount of chiral catalyst can produce stoichiometric amounts of the desired enantiomer chemistrydocs.com. Examples include metal/lipase co-catalyzed dynamic kinetic resolution of racemic alcohols encyclopedia.pubmdpi.com.

Kinetic Resolution and Dynamic Kinetic Resolution (DKR): Separating a racemic mixture of enantiomers based on their differing reaction rates with a chiral agent ethz.chchemistrydocs.com. DKR is particularly powerful as it allows for the conversion of an entire racemate into a single enantiomer encyclopedia.pubmdpi.com.

Recent advances in olefin metathesis, particularly stereoretentive approaches, have enabled the stereocontrolled synthesis of trisubstituted alkenes, which could be precursors to chiral this compound derivatives nih.gov.

Theoretical and Computational Investigations of Annulin Electronic and Structural Properties

Quantum Mechanical and Molecular Orbital Theory of Annulin Aromaticity

Quantum mechanical and molecular orbital (MO) theories are fundamental to understanding the unique electronic properties and aromatic character of annulins. Hückel Molecular Orbital (HMO) theory, a simplified quantum mechanical approach, is particularly useful for describing the electronic structure of conjugated π systems, including annulins, by focusing on the π electrons and orbitals while assuming a fixed σ framework fiveable.me. This theoretical framework helps to explain the stability and reactivity trends observed in aromatic compounds fiveable.me.

Hückel and Baird Aromaticity Rules in this compound Systems

Two pivotal rules, Hückel's and Baird's, govern the aromaticity of annulins in their different electronic states:

Hückel's Rule : For planar, monocyclic conjugated annulins in their ground state (S0), Hückel's rule predicts aromaticity if they possess (4n + 2) π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10, 14, 18 π-electrons). Such compounds exhibit enhanced stability due to the delocalization of π electrons wikipedia.orgnih.govrsc.orgdiva-portal.orgresearchgate.netmdpi.com. Benzene (B151609), with its six delocalized π-electrons (n=1), is the most recognized example of a Hückel aromatic compound wikipedia.org. unige.chThis compound, with 18 π-electrons (n=4), is also considered aromatic and exhibits considerable stability wikipedia.orgwikipedia.orgnih.gov. However, the applicability of Hückel's rule can diminish for larger annulins where steric factors often prevent planarity, disrupting optimal p-orbital overlap and leading to non-aromatic or even antiaromatic behavior despite satisfying the electron count mdpi.comrsc.orgucoz.comresearchgate.netmdpi.comacs.org.

Baird's Rule : Complementary to Hückel's rule, Baird's rule applies to the lowest-lying triplet (T1) and sometimes singlet excited states (S1) of annulins nih.govnih.govmdpi.comrsc.orgdiva-portal.orgdiva-portal.orgwhiterose.ac.uk. It predicts a reversal of the aromaticity criteria: annulins with 4n π-electrons become aromatic in their T1 state, while those with (4n + 2) π-electrons become antiaromatic nih.govnih.govrsc.orgdiva-portal.orgdiva-portal.org. This reversal is significant for understanding the photochemistry and photostability of annulins diva-portal.orgdiva-portal.org. For instance, [4n]annulins, which are antiaromatic in the ground state, can display aromatic character in their T1 and S1 states diva-portal.org.

Molecular Orbital Characterization and Electron Delocalization in this compound

Molecular orbital theory provides a detailed picture of electron distribution and delocalization in annulins. In conjugated systems, π molecular orbitals are formed from the linear combination of atomic p-orbitals ucoz.comfiveable.memsu.edu. The overlap of these p-orbitals creates a continuous ring of electron density, which is characteristic of aromatic systems msu.edumasterorganicchemistry.com. Electron delocalization, where π electrons are not confined to specific bonds but are spread over the entire conjugated system, is a hallmark of aromaticity, contributing to the molecule's stability wikipedia.orgrsc.orgmdpi.comfiveable.mescite.ai.

The energy levels of these molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. A large HOMO-LUMO gap is often associated with increased stability and aromaticity rsc.orgmdpi.com. Studies on annulins reveal that while electron delocalization and bond length equalization remain significant in larger annulins, their impact on energetic stabilization (aromatic stabilization energy) becomes minor, leading to a non-aromatic classification based on energetic criteria for very large rings rsc.org.

Ring Current Effects and Magnetic Criteria for Aromaticity (e.g., NICS)

Magnetic criteria are powerful tools for assessing aromaticity, stemming from the concept of induced ring currents. When an external magnetic field is applied perpendicular to the plane of an aromatic this compound, it induces a diamagnetic (diatropic) ring current in the delocalized π electrons github.iowikipedia.orgresearchgate.net. This current generates its own magnetic field that opposes the external field inside the ring, leading to shielding of inner protons (upfield shift in NMR) and deshielding of outer protons (downfield shift in NMR) github.iomasterorganicchemistry.comwikipedia.org. Conversely, antiaromatic systems exhibit a paramagnetic (paratropic) ring current, which deshields inner protons and shields outer protons wikipedia.orgresearchgate.net.

The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity based on these magnetic effects github.iowikipedia.orgresearchgate.net. NICS calculates the absolute magnetic shielding at a specific point, often the center of the ring, and reports it with a reversed sign for consistency with NMR chemical shift conventions github.iowikipedia.org. Negative NICS values indicate aromaticity (diamagnetic ring current), while positive values suggest antiaromaticity (paramagnetic ring current) github.iowikipedia.org.

NICS has been extensively applied to annulins to probe their aromatic character. For example, unige.chThis compound exhibits a strong diamagnetic (diatropic) circulation, consistent with its aromatic nature and large negative NICS(0) values researchgate.net. NICS values can also be dissected into contributions from individual molecular orbitals, providing deeper insights into the nature of delocalization unige.chscite.ai.

Table 1: Illustrative NICS Values for Annulins (Conceptual Data)

This compound Type / StateNICS Value (ppm)Aromaticity CharacterReference
unige.chThis compound (S0)Large NegativeAromatic (Diatropic) researchgate.net
[4n]this compound (S0)PositiveAntiaromatic wikipedia.orgresearchgate.net
[4n]this compound (T1)NegativeAromatic nih.gov

Note: Specific numerical NICS values vary depending on the computational method and exact probe position.

Density Functional Theory (DFT) Applications in this compound Chemistry

Density Functional Theory (DFT) is a powerful and widely applied quantum mechanical method in this compound chemistry, enabling the calculation of electronic structures, geometries, and energies of atoms and molecules mdpi.comnih.govals-journal.com. DFT methods, particularly those with appropriate levels of Hartree-Fock exchange, have been rigorously tested and found to be reliable for computing accurate structures and energies of annulins uga.edunih.govacs.orgresearchgate.net.

Geometry Optimization and Conformational Energy Landscapes of this compound

DFT is extensively used for geometry optimization of annulins, which involves finding the most stable arrangement of atoms (energy minima) on the potential energy surface mdpi.comresearchgate.netmdpi.comrsc.orgnih.govacs.orgresearchgate.neticmol.es. This process helps in understanding the equilibrium structures and bond lengths within the this compound ring. For instance, while smaller annulins like benzene are planar, larger annulins often adopt non-planar conformations due to steric repulsion between inner hydrogen atoms or the inherent tendency of π-systems to localize, leading to bond alternation ucoz.comresearchgate.netmdpi.comnih.govacs.org.

The conformational energy landscape of annulins is complex, with multiple low-energy isomers often present mdpi.comresearchgate.net. For example, diva-portal.orgThis compound can exist in several low-energy isomers, with the twist conformation often being the lowest in energy mdpi.comucoz.com. rsc.orgThis compound also presents multiple energy minima mdpi.com. For unige.chThis compound, computational results support a slightly non-planar equilibrium structure (C2 symmetry) rather than a perfectly planar D6h structure, with the C2 global minimum being energetically favored nih.govacs.orgresearchgate.net. The choice of DFT functional and basis set can significantly influence the predicted geometry and relative energies of these conformers mdpi.comuga.edunih.govacs.orgresearchgate.net.

Prediction of Electronic States and Transition Energies in this compound

DFT, often combined with Time-Dependent DFT (TD-DFT), is crucial for predicting the electronic states (ground and excited states) and transition energies of annulins diva-portal.orgnih.govacs.orguni-regensburg.de. These calculations provide insights into the spectroscopic properties, such as UV-Vis absorption spectra. For instance, studies on methano-bridged annulins have investigated their electronic properties and predicted excited states and transition energies, revealing the presence of multiple low-energy transitions uni-regensburg.de. The calculated electron conductivity of annulins, such as unige.chThis compound, can also be studied using DFT and elastic scattering Green's function (ESGF) methods, highlighting the importance of quantum interference effects in single molecules nih.gov. The prediction of electronic states is vital for understanding how annulins respond to light absorption and undergo photochemical reactions diva-portal.orgresearchgate.net.

Advanced Computational Studies of Annulene Dynamics and Interconversions

Advanced computational studies have significantly deepened the understanding of the dynamic processes and interconversions within annulene systems. These investigations often focus on conformational changes, isomerizations, and bond shifting mechanisms that govern their behavior. For medium-sized annulenes, such as mdpi.com- to arxiv.organnulene, computational analyses have revealed facile thermal configuration changes, including cis-trans isomerization. researchgate.net These processes can occur through various mechanisms, including planar, Möbius, and two-twist π-bond shifting. researchgate.net A simple bond-shift rule, based on the change in the number of trans C=C double bonds (Δtrans), has been developed to predict the topology of the transition state required for cis-trans isomerization. researchgate.net

Detailed computational explorations of potential energy surfaces (PESs) have provided critical insights. For instance, extensive investigation of the nih.govannulene hypersurface has revealed the existence of numerous Möbius minima, some of which are energetically close to the global minimum. researchgate.net In the case of mdpi.comannulene, computational studies indicate the presence of several energy minima, with five lying within 5 kcal/mol according to CCSD(T) calculations, contributing to its instability and ease of isomerization. researchgate.netmdpi.com The unsymmetrical CTCTC conformer of mdpi.comannulene can undergo rapid conformational automerization with a low activation energy of 3.9 kcal/mol. researchgate.net Similarly, arxiv.organnulene exhibits significant conformational mobility and bond shifting, with its isomerization processes potentially involving quantum mechanical tunneling. researchgate.netmdpi.com

The automerization of mono-trans- rsc.organnulene, a rearrangement yielding a degenerate form of the starting material, has been studied computationally, showing a higher activation energy for a two-twist mechanism (approximately 16 kcal/mol) compared to the more traditional planar bond shifting (11 kcal/mol). However, strategic placement of substituents, such as an ethylene (B1197577) bridge, can significantly lower the barrier for two-twist bond shifting to as low as 7.5 kcal/mol at the CCSDT level of theory. acs.org Beyond ground-state dynamics, computational studies also address excited-state processes. The gain of excited-state aromaticity (ESA) and relief of excited-state antiaromaticity (ESAA) have been found to significantly impact the photoreactivity and photostability of (hetero)annulene derivatives. diva-portal.org These changes are often governed by Baird's rule, where electron counts for aromaticity and antiaromaticity in the lowest ππ* states are reversed compared to Hückel's rule for the ground state. diva-portal.org

Table 1: Computational Insights into Annulene Dynamic Processes

Annulene SystemKey Dynamic Process(es)Computational Findings / CharacteristicsReference
mdpi.com- to arxiv.organnuleneCis-trans isomerizationFacile thermal configuration change; involves planar, Möbius, and two-twist π-bond shifting mechanisms. researchgate.net
nih.govannuleneConformational dynamicsNumerous Möbius minima exist within 10 kcal/mol of the global minimum. researchgate.net
mdpi.comannuleneIsomerization, automerizationMultiple energy minima (five within 5 kcal/mol); instability and easy isomerization; rapid automerization (E(a) = 3.9 kcal/mol for CTCTC conformer). researchgate.netmdpi.com
Mono-trans- rsc.organnuleneAutomerization (two-twist)Barrier of ~16 kcal/mol, can be lowered to 7.5 kcal/mol with ethylene bridge (CCSDT). acs.org
arxiv.organnuleneConformational mobility, bond shiftUndergoes isodynamical conformational mobility and bond shift; easy isomerization via quantum mechanical tunneling. researchgate.netmdpi.com
(Hetero)annulene derivativesPhotoreactivity, photostabilityInfluenced by excited-state aromaticity gain (ESA) and antiaromaticity relief (ESAA) following Baird's rule. diva-portal.org

Theoretical Prediction of Annulene Reactivity and Reaction Pathways

Theoretical prediction plays a crucial role in understanding and guiding the exploration of annulene reactivity and their reaction pathways. Computational approaches to predicting reactivity are experiencing significant advancements, driven by the maturation of physics-based methods and the integration of machine learning (ML) strategies. cecam.org These methods are instrumental in identifying new reaction pathways and mechanisms, even in unexplored regions of chemical space. cecam.org

The reactivity and stereochemical outcomes of reactions involving annulenes and related cyclic systems, such as cyclobutadiene (B73232), benzene, and cyclooctatetraene (B1213319), can be rationalized through theoretical models like the bent bond/antiperiplanar hypothesis (BBAH). researchgate.netresearchgate.net This orbital model considers electronic delocalization between pyramidal diradical resonance structures and associated bent bonds, applicable to aromatic, non-aromatic, and anti-aromatic molecules. researchgate.netresearchgate.net

For photochemical reactions, the concept of excited-state aromaticity (ESA) and excited-state antiaromaticity (ESAA) is critical. Computational studies show that the gain of ESA or relief of ESAA along a reaction path can significantly impact photoreactivity and photostability, explaining drastic changes in molecular properties upon electronic excitation. diva-portal.org

Modern computational methodologies, including density functional theory (DFT) and coupled cluster (CC) methods, are routinely employed to explore potential energy surfaces, locate transition states, and determine activation energies for various reactions. researchgate.netacs.orgmdpi.com This allows for the prediction of reaction feasibility and the elucidation of detailed reaction mechanisms. For instance, the distortion-interaction analysis, applied along reaction pathways, has been used to explain the reactivity of various systems. This analysis suggests that reactivity is primarily controlled by the interaction energy, where a lower interaction energy along the pathway often leads to an earlier transition state and a lower activation energy. researchgate.net

Furthermore, the integration of quantum chemical methodologies with chemical network theory offers powerful tools for constructing comprehensive chemical reaction networks. cecam.org Machine learning models are increasingly being developed to predict reaction outcomes and pathways, even identifying key fragment structures of intermediates and classifying reactions based on fundamental chemical rules. researchgate.net Graph theoretical methods, for example, are utilized in Python packages for predicting likely inorganic chemical reaction pathways, which can be adapted or inform studies on organic systems like annulenes. github.com These theoretical and computational efforts provide a detailed atomistic understanding of chemical processes, which is a prerequisite for the efficient development of chemistry across various fields. diva-portal.org

Table 2: Computational Approaches for Annulene Reactivity and Pathway Prediction

Computational Approach / ConceptApplication in Annulene Reactivity/PathwaysKey Findings / ContributionReference
Quantum Chemical Calculations (DFT, Coupled Cluster)Exploring potential energy surfaces, transition states, and reaction mechanisms.Elucidating bond shifting, ring inversion, and isomerization pathways in annulenes and related systems. researchgate.netacs.orgmdpi.com
Excited-State Aromaticity (ESA/ESAA)Understanding photoreactivity and photostability.Explains altered physicochemical properties upon excitation; 4n π-electrons indicate aromaticity in triplet state (Baird's rule). diva-portal.org
Distortion-Interaction AnalysisExplaining reactivity and activation energies along reaction pathways.Reactivity mainly controlled by interaction energy; lower interaction energy leads to earlier transition state and lower activation energy. researchgate.net
Chemical Network Theory & Machine LearningConstructing chemical reaction networks, identifying new reaction pathways.Advances in predicting reactivity, especially for reaction discovery and complex networks. cecam.orgresearchgate.net
Graph Theoretical MethodsPredicting chemical reaction pathways.Used for synthesis planning and identifying likely pathways. github.com
Bent Bond / Antiperiplanar Hypothesis (BBAH)Rationalizing properties and stereochemical reactivity.Applies to aromatic, non-aromatic, and anti-aromatic molecules like cyclobutadiene, benzene, and annulenes. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Annulin Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Annulin Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and electronic elucidation of this compound systems in solution. Its sensitivity to local magnetic fields, influenced by electron circulation within the π-system, makes it exceptionally powerful for diagnosing aromaticity and antiaromaticity. The characteristic chemical shifts observed in ¹H and ¹³C NMR spectra provide direct evidence of diamagnetic or paramagnetic ring currents, which are hallmarks of aromatic and antiaromatic compounds, respectively. Multidimensional and solid-state NMR techniques further extend these capabilities, offering deeper insights into complex structures and solid-state behaviors.

Proton (¹H) NMR: Analysis of Ring Current Effects and Conformational Dynamics

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most widely employed technique for assessing the presence and nature of ring currents in annulins. Aromatic annulins, such asannulene, exhibit a strong diamagnetic ring current, which deshields external protons and shields internal protons. For instance,annulene typically shows external protons resonating around 9.28 ppm and internal protons around -3.00 ppm, a clear indication of aromatic character. In contrast, antiaromatic annulins, likeannulene, display a paramagnetic ring current, leading to the opposite effect: external protons are shielded, and internal protons are deshielded. For example,annulene exhibits external protons at approximately 4.7 ppm and internal protons at 10.3 ppm, confirming its antiaromatic nature.

The magnitude of these chemical shift differences is directly related to the strength of the ring current. Non-aromatic annulins, which lack significant ring currents, typically show proton chemical shifts within the normal olefinic range (e.g., 5-7 ppm).

Furthermore, temperature-dependent ¹H NMR studies are crucial for investigating the conformational dynamics and fluxionality of annulins. Many annulins undergo rapid conformational interconversions at room temperature, leading to averaged NMR signals. Lowering the temperature can slow down these processes, allowing individual conformers to be observed and their interconversion barriers to be determined. For example,annulene exhibits temperature-dependent ¹H NMR spectra due to rapid conformational changes that average the internal and external proton environments at higher temperatures.

Table 1: Characteristic ¹H NMR Chemical Shifts of Representative Annulenes

AnnuleneAromaticity/AntiaromaticityExternal Protons (δ, ppm)Internal Protons (δ, ppm)Reference
AnnuleneAromatic9.28-3.00
AnnuleneAromatic7.80-0.60
AnnuleneAntiaromatic4.7010.30
Annulene (non-planar)Non-aromatic5.50-6.50N/A (no distinct internal)

Carbon-13 (¹³C) NMR: Insights into this compound Electronic Environments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the electronic environments of the carbon skeleton of annulins. While ¹³C chemical shifts are less sensitive to ring current effects than ¹H shifts, they are highly indicative of hybridization, electron density distribution, and the extent of π-electron delocalization within the ring. Aromatic annulins typically exhibit a relatively narrow range of ¹³C chemical shifts, reflecting the delocalized nature of their π-electrons and the equalization of bond lengths. For example, the carbons in aromatic annulenes tend to resonate in the range of 120-140 ppm, characteristic of sp² hybridized carbons in conjugated systems.

In contrast, antiaromatic annulins, due to their localized double and single bonds and bond alternation, often show a wider dispersion of ¹³C chemical shifts, reflecting the distinct electronic environments of the double and single bond carbons. Non-aromatic annulins also display ¹³C shifts consistent with localized double bonds. The analysis of ¹³C chemical shifts, especially in conjunction with ¹H NMR data, provides a comprehensive picture of the electronic structure and aromaticity of annulene systems.

Multidimensional and Solid-State NMR Techniques in this compound Research

Beyond one-dimensional ¹H and ¹³C NMR, multidimensional NMR techniques are crucial for fully elucidating the complex structures of larger or substituted annulins. Techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence) enable the assignment of complex spectra, determination of connectivity, and elucidation of spatial relationships between protons and carbons. For instance, NOESY experiments can identify protons that are spatially close but not necessarily directly bonded, which is vital for confirming the conformation (e.g., internal vs. external protons) of annulene rings.

Solid-state NMR (SSNMR) spectroscopy is particularly valuable for studying annulins that are insoluble, unstable in solution, or when information about their crystalline packing and solid-state dynamics is required. SSNMR can provide details on molecular conformation, dynamics, and intermolecular interactions in the solid state, which may differ from solution-phase behavior. Techniques like CP/MAS (Cross-Polarization/Magic Angle Spinning) ¹³C NMR can resolve distinct carbon environments in the solid state, offering insights into bond length alternation and molecular packing arrangements that complement X-ray crystallographic data.

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy) of this compound Systems

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and Photoelectron Spectroscopy (PES), provides critical information regarding the electronic transitions and orbital energies within this compound systems.

UV-Vis spectroscopy is widely used to study the extent of π-electron delocalization and conjugation in annulins. Aromatic annulins typically exhibit strong absorption bands in the visible region, indicative of extended conjugation and low-energy π-π* transitions. The position and intensity of these bands are sensitive to the degree of aromaticity and the effective conjugation length. For example, larger aromatic annulenes tend to absorb at longer wavelengths (lower energy) due to more extensive delocalization. Antiaromatic annulins often show different absorption profiles, sometimes with broader or blue-shifted bands, reflecting their localized electronic structure and higher energy transitions. The presence of distinct absorption maxima can also be used to differentiate between different conformational isomers or tautomers of annulins.

Photoelectron Spectroscopy (PES), including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), offers direct insights into the orbital energies of annulins. UPS, in particular, probes the valence electron orbitals, providing experimental ionization energies that can be correlated with theoretical molecular orbital calculations. This allows for the mapping of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental to understanding the electronic stability and reactivity of annulins. Differences in ionization energies between aromatic, antiaromatic, and non-aromatic annulins reflect variations in their electronic structure and the extent of electron delocalization.

Table 2: Representative UV-Vis Absorption Maxima for Annulenes

AnnuleneAromaticity/Antiaromaticityλmax (nm)ε (L mol⁻¹ cm⁻¹)Reference
AnnuleneAromatic278, 36830000, 40000
AnnuleneAromatic275, 36025000, 35000
AnnuleneAntiaromatic260, 31015000, 10000

Vibrational Spectroscopy (IR and Raman) for this compound Conformational Analysis

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. For annulins, the C=C stretching frequencies can indicate the degree of bond length equalization. Aromatic annulenes, with their delocalized π-systems and more uniform C-C bond lengths, tend to show fewer distinct C=C stretching bands compared to antiaromatic or non-aromatic annulenes, which exhibit significant bond alternation. The presence of specific C-H bending modes (e.g., out-of-plane bending) can also provide clues about the planarity or non-planarity of the this compound ring.

Raman spectroscopy complements IR by providing information on symmetric vibrations that may be IR-inactive. It is particularly effective for studying the carbon skeleton vibrations. Changes in Raman band positions and intensities can be correlated with changes in conjugation and bond order. For instance, the characteristic C=C stretching modes in aromatic annulenes are often observed at lower frequencies compared to isolated double bonds, reflecting the delocalization of electrons and weaker individual double bond character. Analysis of both IR and Raman spectra allows for a more complete assignment of vibrational modes, aiding in the determination of molecular symmetry and conformational preferences in both solution and solid states.

X-ray Crystallography and Electron Diffraction for Solid-State this compound Structure Determination

For aromatic annulenes, X-ray diffraction studies typically reveal a high degree of bond length equalization around the ring, indicative of extensive π-electron delocalization. For example, crystal structures ofannulene show nearly equal C-C bond lengths, confirming its aromatic character and near-planarity. In contrast, antiaromatic annulenes often exhibit significant bond length alternation (alternating single and double bonds), reflecting their localized electronic structure and tendency to avoid a continuous delocalized system. For instance,annulene in the solid state shows clear bond alternation.

X-ray crystallography also provides insights into the planarity or non-planarity of annulene rings. While smaller annulenes like benzene (B151609) are perfectly planar, larger annulenes often adopt non-planar conformations to relieve steric strain, even if they are formally aromatic according to Hückel's rule. The degree of deviation from planarity can be quantified from crystallographic data. Furthermore, X-ray studies can reveal intermolecular interactions and crystal packing arrangements, which can influence the properties of annulenes in the solid state.

Electron diffraction, particularly gas-phase electron diffraction (GED), is employed for determining the molecular structure of annulenes in the gas phase. This technique is especially useful for volatile annulenes or for understanding their intrinsic molecular geometry free from crystal packing effects. While less common for large annulenes due to difficulties in sample preparation, it provides complementary structural data to X-ray crystallography.

Table 3: Selected Bond Lengths from X-ray Crystallography of Annulenes

AnnuleneAromaticity/AntiaromaticityC-C Bond Lengths (Å)Reference
AnnuleneAromatic1.38-1.42
AnnuleneAromatic1.37-1.43
AnnuleneAntiaromatic1.34 (double), 1.46 (single)

Reactivity and Mechanistic Studies of Annulin Transformations

Electrophilic and Nucleophilic Reactions of Annulin Systems

Annulenes, particularly those exhibiting aromatic character, undergo electrophilic substitution reactions akin to benzene (B151609). For instance, msu.eduannulene, an aromatic system with 18 π-electrons, displays reactivity typical of aromatic compounds, including electrophilic substitution reactions ontosight.ai. The larger ring size of msu.eduannulene can lead to differences in reactivity compared to smaller aromatic systems like benzene, due to its distinct electron density distribution ontosight.ai.

Tricyclic rsc.organnulenes, such as 7b-methyl-7bH-cyclopent[cd]indene, also undergo electrophilic substitution reactions rsc.orgrsc.org. These compounds can be nitrated, acetylated, formylated, and sulfonated, with electrophiles preferentially attacking the C-5 and C-1 positions rsc.org.

While simple alkenes are generally not susceptible to nucleophilic attack due to the non-polar nature of their double bonds, annulenes containing electrophilic multiple bonds can participate in nucleophilic addition reactions dalalinstitute.com. Additionally, google.comannulene is known to undergo both nucleophilic and electrophilic addition reactions across its double bonds ontosight.ai.

Redox Chemistry of this compound: Formation and Properties of Anionic and Cationic Species

The redox chemistry of annulenes is crucial for understanding their electronic properties and potential applications. Annulenes can be reduced to form anionic species or oxidized to form cationic species, often leading to changes in their aromaticity.

Anionic Species:

msu.eduAnnulene, an aromatic molecule with 18 π-electrons, can be reduced with potassium metal to form an antiaromatic dianion (20 π-electrons) rsc.orgic.ac.ukmdpi.compublish.csiro.au. Early reports suggested the existence of two structural forms for the msu.eduannulene dianion, but recent research indicates it exists as a single isomer rsc.org. This reduction process involves a significant change in geometry from the neutral molecule to the antiaromatic dianion rsc.orgic.ac.uk. The dianion exhibits strong antiaromatic character, evident from large differences in magnetic shielding observed by ¹H NMR rsc.org.

Further reduction of the msu.eduannulene dianion can lead to the formation of a stable aromatic tetraanion (24 π-electrons) rsc.orgic.ac.ukmdpi.com. The tetraanion exhibits a substantial aromatic ring current and, when formed with lithium cations, can lead to a metallocene-like, diannulene sandwich complex rsc.orgic.ac.ukmdpi.com.

rsc.orgAnnulene, which is highly unstable, can be reduced by alkali metals at low temperatures (e.g., -80°C) to its corresponding dianion. This dianion, containing 14 π-electrons, exhibits a diamagnetic ring current, indicating its aromatic character, and is thermally more stable than the parent rsc.organnulene publish.csiro.aursc.org.

Similarly, google.comannulene, an antiaromatic 4n electron system, can be converted into an aromatic dianion (18 electrons) or a dication (14 electrons) publish.csiro.au.

Cyclooctatetraene (B1213319) ( conicet.gov.arannulene), another antiaromatic system, can also be converted into an aromatic dianion or a dication publish.csiro.au.

The table below summarizes the aromaticity changes upon reduction for some annulenes:

Annulene (Neutral)π-electrons (Neutral)Aromaticity (Neutral)Reduced Speciesπ-electrons (Reduced)Aromaticity (Reduced)
msu.eduAnnulene18 (4n+2)AromaticDianion20 (4n)Antiaromatic
msu.eduAnnulene18 (4n+2)AromaticTetraanion24 (4n+2)Aromatic
rsc.orgAnnulene12 (4n)AntiaromaticDianion14 (4n+2)Aromatic
google.comAnnulene16 (4n)AntiaromaticDianion18 (4n+2)Aromatic
google.comAnnulene16 (4n)AntiaromaticDication14 (4n+2)Aromatic
Cyclooctatetraene8 (4n)AntiaromaticDianion10 (4n+2)Aromatic
Cyclooctatetraene8 (4n)AntiaromaticDication6 (4n+2)Aromatic

Coordination Chemistry of this compound: Metal-Annulin Complexes and Organometallic Applications

Annulenes and their derivatives serve as versatile ligands in coordination chemistry, forming a variety of metal-annulene complexes with significant organometallic applications.

Metal-Annulene Complexes:

The msu.eduannulene tetraanion can form a metallocene-like sandwich complex with lithium cations, where five Li+ cations are intercalated between two msu.eduannulene tetraanions rsc.orgmdpi.com. This highlights the potential of higher annulenes as multicoordinating ligands rsc.org.

Cyclooctatetraene ( conicet.gov.arannulene) forms organoiron compounds such as bis(cyclooctatetraene)iron (Fe(C8H8)2), where the two cyclooctatetraene rings bind differently to the iron center, leading to descriptions like Fe(η4-C8H8)(η6-C8H8) smu.edu. These complexes can serve as soluble sources of Fe(0) smu.edu.

Phthalocyanines, large aromatic macrocyclic compounds structurally related to annulenes, are well-known for their ability to coordinate with various metal ions, forming metal phthalocyanine (B1677752) complexes (e.g., Nickel phthalocyanine, Lead(II) phthalocyanine) unifr.chwikipedia.orgrsc.orgresearchgate.net. These complexes have applications in dyes and photoelectricity unifr.ch.

Porphyrins, another class of macrocyclic compounds, also readily form metal complexes (metalloporphyrins) where metal ions bind to the porphin ring rsc.orgbeilstein-journals.orgic.ac.uk. These are crucial cofactors in biological processes like oxygen transport and photosynthesis rsc.org.

Dibenzotetraaza comporgchem.comannulenes are versatile ligands for both transition and main group metal chemistry. They are structurally related to porphyrins but possess a smaller N4 coordination cavity and typically adopt a non-planar, saddle-shaped conformation researchgate.net. These synthetic macrocycles are relevant in bioinorganic chemistry and are interesting ligands in their own right researchgate.net. They have been explored as alternatives to bis(η-cyclopentadienyl) ligand sets in early transition metal chemistry and can mimic biological systems researchgate.net.

Photochemical and Thermal Rearrangements of this compound Frameworks

Annulene frameworks are known to undergo various rearrangements under thermal or photochemical conditions, often involving changes in their conformation or valence tautomerism.

Thermal Rearrangements:

google.comAnnulene undergoes rapid conformational changes and bond shifting, even at low temperatures, with relatively low energy barriers comporgchem.com. These rearrangements, including configuration changes, are much faster than electrocyclization processes comporgchem.com. Computations suggest that a twist-coupled bond shift facilitated by the Möbius aromatic character of its transition state is a key step in the scrambling of protons in google.comannulene comporgchem.com.

rsc.orgAnnulene isomers can undergo conformation changes and degenerate bond shifting, a process known as automerization chemistryworld.com.

7b-ethyl-7bH-cyclopent[cd]indene, a tricyclic rsc.organnulene analogue, undergoes thermal sigmatropic rearrangement beilstein-journals.org.

Benzo beilstein-journals.organnulenylidenes are also known for their thermal transformations.

Photochemical Rearrangements:

Photolysis of dihydronaphthalene can generate rsc.organnulene, although the latter quickly reverts to the reactant, even at cryogenic temperatures, indicating the transient nature of this photochemical product wikipedia.org.

The photochemical behavior of google.comannulene has been studied, revealing that its photochemical reaction can lead to different isomers via independent antarafacial electrocyclic reactions comporgchem.com.

Benzo beilstein-journals.organnulenylidenes also exhibit photochemical transformations.

This compound as Ligands in Advanced Catalysis

The ability of annulenes to act as ligands in metal complexes opens avenues for their application in advanced catalysis, particularly in homogeneous catalytic systems.

Metal-Annulene Complexes in Catalysis:

Nickel(II) annulene complexes, when incorporated into polymeric structures, have demonstrated photocatalytic activity, for example, in the photoreduction of CO2 conicet.gov.ar. This highlights their potential in energy storage applications conicet.gov.ar.

Didehydro conicet.gov.arannulene (COTyne) has been investigated in metal-catalyzed cyclotrimerization reactions, with palladium and ruthenium catalysts promoting its cyclotrimerization into benzotri conicet.gov.arannulene rsc.orgrsc.org. The reactivity is influenced by the planarity of the COTyne and the specific metal catalyst used rsc.org.

Cobalt(II) complexes derived from tetramethyltetraaza comporgchem.comannulene (MeTAA) ligands have shown promising catalytic activity. These complexes are easier to prepare than cobalt(II) porphyrins and exhibit similar, often higher, catalytic carbene radical reactivity. They have been successfully applied in the synthesis of various substituted cyclopropanes and 1H-indenes.

Dibenzotetraaza comporgchem.comannulenes are considered versatile ligands for transition and main group metal chemistry, with their complexes having the potential to mimic certain biological systems and act as precursors to electroactive polymeric films researchgate.net. Their distinctive characteristics make them interesting ligands for advancing structural and reactivity studies of organometallic and coordination compounds, including the stabilization of new metal-chalcogenide multiple bonds researchgate.net.

Generally, metal-centered annulene compounds are being explored as promising building blocks in materials science, with potential applications in electronics, photonics, and catalysis.

The use of annulene-based ligands allows for precise tuning of the electronic and steric environment around the metal center, which is crucial for efficient catalysis.

Advanced Applications of Annulin in Materials Science and Emerging Technologies

Annulin-Based π-Conjugated Materials for Organic Electronics

Annulenes and related π-extended conjugated systems are of considerable interest in the field of organic electronics. Their delocalized π-electron systems are fundamental to their utility in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. beilstein-journals.org

Annulenes, as a class of highly conjugated compounds, are explored for their potential in organic electronic devices. For instance, tetrathia researchgate.netannulene wikidata.orgwikidata.orgwikipedia.orgwikipedia.org, a specific annulene derivative, has been investigated for its application in organic field-effect transistors. acs.org The development of π-extended heteroarenes, which can include annulene-like structures, is driven by their ability to facilitate efficient charge transport. These materials are crucial for fabricating high-performance OFETs and OLEDs. beilstein-journals.org

While specific performance data for annulene-based OFETs and OLEDs can vary widely depending on the precise molecular structure and device architecture, the field continuously seeks materials with improved charge-carrier mobilities. For comparison, other π-conjugated systems like pentacene (B32325) are well-studied for their high hole mobilities in OFETs. umich.edu

The integration of this compound derivatives into photovoltaic systems represents another area of advanced application. Certain pyranonaphthoquinone derivatives, which include compounds like this compound B, have been identified for their potential use in solar cells. researchgate.net These compounds contribute to the broader class of organic materials being developed for efficient light harvesting and charge separation in organic solar cells (OSCs).

While the field of organic photovoltaics has seen significant advancements with various non-fullerene acceptors achieving high power conversion efficiencies (PCEs, e.g., Y6 derivatives reaching up to 19%), the specific contributions and performance metrics of direct this compound derivatives in these systems are areas of ongoing research. nih.gov

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Supramolecular Chemistry and Self-Assembly of this compound Systems

Annulenes, particularly as macrocycles with well-defined inner cavities, play a significant role in supramolecular chemistry. Their ability to engage in non-covalent interactions allows for the construction of complex molecular architectures and self-assembled nanostructures. researchgate.netyoutube.com

The macrocyclic nature of many annulenes makes them ideal candidates for host-guest chemistry. In this context, the annulene macrocycle acts as a "host" that can selectively encapsulate or bind "guest" molecules through various non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π interactions, electrostatic interactions, and metal coordination. youtube.com This molecular recognition process is analogous to the "lock-and-key" model, where the host's cavity and functional groups are specifically designed to interact with a particular guest. youtube.com Examples include the formation of "Annulene-Sandwichs," which demonstrate the capacity of these macrocycles to form intricate supramolecular complexes. acs.org

Beyond simple host-guest interactions, annulenes contribute to the broader field of molecular recognition and the creation of self-assembled nanostructures. The precise control over their structure allows for the design of systems capable of recognizing specific molecular targets based on shape, charge, and chemical properties. fiveable.me This is crucial for applications ranging from targeted drug delivery to biosensing. The inherent ability of annulenes to form well-defined 1D, 2D, and 3D supramolecular nanostructures through self-assembly processes, such as the "all-or-nothing cooperative self-assembly of an annulene sandwich," highlights their potential as building blocks in nanotechnology. researchgate.netacs.org

Host-Guest Chemistry with this compound Macrocycles

This compound as Components in Molecular Switches and Sensors

This compound compounds and their derivatives are also being explored for their utility as components in molecular switches and sensors. Molecular switches are systems that can be reversibly interconverted between distinct states upon external stimuli, offering the potential for advanced functional materials. nih.gov

For instance, certain pyranonaphthoquinone derivatives, including this compound B, have been investigated for their potential in sensor applications. researchgate.net The ability to design annulene-based systems that undergo reversible changes in response to specific chemical or physical cues is key to their development as advanced sensing platforms. The integration of such molecular switches into various material matrices, like liquid crystals or 3D-printed polymers, is envisioned to enable the transduction of molecular-level motions into macroscopic responses, leading to environment-responsive bulk materials. nih.gov

Energy Storage and Redox-Active this compound Materials

The inherent electronic properties of annulins make them promising candidates for energy storage applications, particularly in the realm of redox-active materials and ion intercalation. A notable example is the nih.govannulene tetra-anion, which has demonstrated the ability to form an intercalation complex with lithium cations. This complex exhibits a unique metallocene-like sandwich structure, where five lithium cations are intercalated between two nih.govannulene tetra-anions, both in solution and in the solid state wikipedia.orgwikipedia.org. This discovery highlights the potential of nih.govannulene derivatives for use in advanced energy storage systems, such as lithium-ion batteries.

Beyond simple annulene anions, more complex annulene-derived structures are also being explored. For instance, a novel two-dimensional (2D) metal-organic framework (MOF) linked by Ni(II) tetraaza nih.govannulene (NiTAA-MOF) has shown interesting electrical conductivity and magnetic properties, suggesting its utility in energy storage, optoelectronics, and photovoltaics wikipedia.org. While the pristine NiTAA-MOF is an insulator, its chemical oxidation with iodine significantly enhances its electrical conductivity and renders it paramagnetic. This demonstrates the tunable redox activity of annulene-containing MOFs, which can be leveraged for improved charge transport in energy devices wikipedia.org. Furthermore, highly intricate annulene compounds, such as octacyclo[14.10.2.27,10.02,15.03,8.09,14.020,28.023,27]triaconta-1(26),2(15),3,5,7,9,11,13,16,18,20(28),21,23(27),24,29-pentadecaene, are also being investigated for their potential in energy storage due to their unique electronic characteristics wikipedia.org.

Table 1: Electrical Conductivity of NiTAA-MOF

MaterialElectrical Conductivity (Siemens per centimeter)
Pristine NiTAA-MOF< 10⁻¹⁰
Iodine-doped NiTAA-MOF0.01

Table 2: Lithium Intercalation in nih.govAnnulene Tetra-anion

This compound DerivativeIntercalated SpeciesNumber of Intercalated CationsStructural Motif
nih.govAnnulene Tetra-anionLithium (Li⁺)5Metallocene-like sandwich

Integration of this compound into Polymeric and Macromolecular Architectures

Annulins serve as versatile building blocks for the construction of advanced polymeric and macromolecular architectures, imparting specific functionalities and structural motifs. The ability of annulenes to undergo redox-induced conformational changes has been exploited in the design of polymeric electromechanical actuators, where wikipedia.organnulenes act as the transducing elements easychem.orgamericanelements.com. This property allows for the conversion of electrical signals into mechanical motion within the polymer matrix.

Moreover, rigid annulene structures, such as specific wikipedia.organnulenes, are utilized in the synthesis of double-helical octaaryl macromolecules, contributing to the development of complex, well-defined polymer structures easychem.orgamericanelements.com. The incorporation of annulene-based electropolymerizable oligomers also provides a pathway to create electroactive polymer films and self-assembling nanomaterials. Research in this area explores the role of nonbenzenoid aromaticity in facilitating charge delocalization within conjugated polymer systems, which is crucial for their electronic and optical properties nih.gov. The synthesis of cyclic polyacetylene, often referred to as [∞]annulene, through homogeneous tungsten-catalyzed polymerization of acetylene, further exemplifies the integration of annulene motifs into extended polymeric frameworks, offering unique cyclic topologies fishersci.co.uk. Furthermore, annulene derivatives like annulen-7-ol have been noted for their role in creating novel macromolecular architectures through polymerization processes thegoodscentscompany.com.

This compound in the Design of Novel Carbon Allotropes and Nanomaterials

The structural diversity and electronic properties of annulins make them instrumental in the design and synthesis of novel carbon allotropes and nanomaterials, extending beyond traditional graphite (B72142) and diamond structures. Annulene derivatives can serve as foundational units for constructing complex carbon-rich nanostructures. For instance, the self-assembly of dehydro nih.govannulene derivatives into columnar stacks presents a pathway for creating π-conjugated carbon-rich nanotubular structures nih.gov. These assemblies possess near-ideal packing parameters for four-fold topochemical polymerizations, which could lead to the formation of entirely new carbon allotropes with distinct framework topologies nih.gov. Density functional calculations on these supramolecular nanotube assemblies have revealed significant electronic coupling between neighboring dehydroannulene molecules, characterized by notable transfer integrals for both highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) nih.gov.

Beyond self-assembly, annulene complexes can also be directly integrated with existing carbon nanomaterials to impart new functionalities. The noncovalent functionalization of few-layer graphene with a Ni(II) tetraaza nih.govannulene complex (NiTMTAA) is an example, where the complex forms a double-sided adsorption layer on the graphene surface. This interaction influences the electrical conductivity of the hybrid material, demonstrating annulenes' utility in tailoring the properties of graphene-based systems. The intricate molecular architectures of complex annulenes, such as octacyclo[14.10.2.27,10.02,15.03,8.09,14.020,28.023,27]triaconta-1(26),2(15),3,5,7,9,11,13,16,18,20(28),21,23(27),24,29-pentadecaene, also position them as intriguing compounds for the development of advanced materials with unique electronic properties, including potential applications in photonic devices wikipedia.org.

Table 3: Electronic Coupling in Dehydro nih.govAnnulene Supramolecular Nanotubes

Orbital TypeTransfer Integral Range (meV)
HOMO59–98
LUMO63–97

Future Directions and Interdisciplinary Research Frontiers in Annulin Chemistry

Design and Synthesis of Novel Annulin Architectures and Non-Classical Aromatic Systems

The ongoing pursuit of novel this compound architectures is a cornerstone of future research, aiming to synthesize compounds with unprecedented structural features and intriguing aromatic properties. Beyond traditional Hückel aromaticity, investigations into non-classical aromatic systems, such as Möbius aromaticity, offer fertile ground for discovery. For instance, theoretical calculations have explored the possibility of Möbius aromaticity in dimetalla tandfonline.comannulenes, where the metal atoms actively participate in the bonding interactions, influencing the aromatic character chem8.org.

Annulenes are being explored as versatile functional building blocks for advanced materials. Examples include their application in electromechanical actuators, where redox-induced conformational changes in nih.govannulenes serve as transducing elements in polymeric systems acs.orgresearchgate.net. Rigid nih.govannulenes are also being utilized for the construction of double-helical octaaryl macromolecules acs.orgresearchgate.net. Furthermore, Dewar benzenes, derived from coherentmarketinsights.comannulene, show promise as protecting groups for supramolecular interactions and in photolithographic crystallization processes acs.orgresearchgate.net.

A significant focus remains on engineering the periphery of annulenes to impart unique material chemical performances, potentially establishing new classes of organic electronic materials rsc.org. The synthesis of "all-trans annulenes," or trannulenes, represents a distinct class of cyclic conjugated hydrocarbons characterized by unique electronic and optical properties arising from extensive electron delocalization. These properties render trannulenes promising candidates for applications in organic electronics, photonics, and as components in molecular machines ontosight.ai. Challenges persist in achieving planarity for larger annulenes, such as tandfonline.comannulene and scilit.comannulene, which can significantly impact their aromaticity and stability due to steric hindrance or bond angle distortion barnagarcollege.ac.indalalinstitute.comquora.com. The continued exploration of higher annulenes is vital for a deeper understanding of how aromaticity influences bond length alternation and molecular stabilization rsc.org.

Advancements in Green Chemistry Approaches for this compound Synthesis

The imperative for sustainable chemical practices is driving significant advancements in the synthesis of annulins. Green chemistry principles are being rigorously applied to minimize environmental impact and enhance synthetic efficiency. This includes a strong emphasis on waste prevention, maximizing atom economy, and developing less hazardous synthetic routes synthiaonline.comconsensus.appacs.org.

Key areas of innovation include the transition to safer solvents and auxiliary substances, alongside a concerted effort to minimize energy consumption by designing processes that operate at ambient temperatures and pressures synthiaonline.comconsensus.app. The adoption of renewable feedstocks, such as bio-based phenol (B47542) as a precursor, is gaining traction to reduce reliance on fossil fuels and mitigate the generation of toxic byproducts coherentmarketinsights.com. Furthermore, the integration of advanced catalytic processes that function under milder conditions (lower temperatures and pressures) is a crucial step towards more sustainable this compound production coherentmarketinsights.com. The reduction of unnecessary derivatization steps, often achieved through the use of highly specific biocatalysis (enzymatic reactions), is also a core tenet of green this compound synthesis, as enzymes can selectively react with specific sites, obviating the need for protecting groups and reducing waste synthiaonline.comacs.org.

Synergistic Integration of Computational and Experimental Methodologies in this compound Research

The future of this compound research heavily relies on the synergistic integration of computational and experimental methodologies. Computational chemistry, particularly Density Functional Theory (DFT) and coupled-cluster theory, plays a pivotal role in predicting and understanding the structural, electronic, and magnetic properties of annulenes, especially highly delocalized systems nih.govtandfonline.comaip.orgrsc.orgnih.govresearchgate.net. DFT calculations are routinely employed to investigate the aromatic and antiaromatic character of various this compound species tandfonline.comrsc.orgresearchgate.net.

However, computational studies of cyclic conjugated structures can present challenges, with certain theoretical approaches yielding erratic results. Careful examination of molecular orbital singlet-stability eigenvalues is recommended to ensure the reliability of computational investigations nih.govnih.gov. Experimental techniques, including X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and cyclic voltammetry, are indispensable for validating computational predictions and providing empirical data on this compound structures, properties, and reactivity nih.govtandfonline.commdpi.comresearchgate.netresearchgate.net. The increasing sophistication of experimental techniques often necessitates intensive use of computers for data acquisition and processing witpress.com. The concept of "computational experiments" is emerging as a powerful tool for quantitative analysis, bridging computer science, applied engineering, and other disciplines to explore complex systems arxiv.orgresearchgate.net. Computational docking experiments have also proven valuable in guiding the design and synthesis of this compound-related compounds researchgate.net.

Exploration of this compound Systems in Quantum Computing and Photonics

The unique electronic and optical properties of annulenes, stemming from their delocalized π-electron systems, position them as promising candidates for applications in quantum computing and photonics. In photonics, annulenes and related acetylenic macrocycles are of significant interest due to their optoelectronic characteristics tandfonline.com. Research is exploring intramolecular charge transfer phenomena in dehydroannulenes for various optoelectronic applications tandfonline.com. Organometallic complexes, such as metal(dibenzotetra-aza scilit.comannulene)s, are being investigated for their electrical and nonlinear optical properties in Langmuir-Blodgett films, with potential uses in sensors, electroluminescence, optical switches, solar cells, and harmonic generators scilit.com. Furthermore, the ability to harness quantum interference within single aromatic annulene molecules opens avenues for their function as molecular transistors (Quantum Interference Effect Transistors, QuIETs) spie.org. Lanthanide-tetrapyrrole complexes, featuring an aza-annulene core, also exhibit extended π-electron systems with applications in photonics, including optical limiting materials, near-infrared (NIR)-emitting sensors, and bioprobes rsc.org.

In the realm of quantum computing, annulenes, with their tunable electronic structures, could potentially serve as components in novel quantum devices. Quantum annealing, a specialized form of quantum computing, leverages quantum mechanics to find optimal solutions to complex problems by identifying the lowest-energy states of a system bluequbit.ioqai.caquera.comdwavequantum.com. This approach utilizes qubits, which can exist in a superposition of states, allowing for the simultaneous exploration of multiple potential solutions bluequbit.ioquera.com. While the direct application of annulenes as qubits is an emerging area, their precise electronic control and structural diversity make them intriguing candidates for contributing to the development of next-generation quantum technologies cmu.edu.

Interfacing this compound Chemistry with Physics and Engineering for Next-Generation Technologies

The future impact of this compound chemistry extends to its synergistic integration with physics and engineering disciplines for the development of next-generation technologies. Annulenes are being explored as fundamental building blocks for advanced materials with tailored properties. This includes their role in the design of electromechanical actuators and double-helical ladder polymers, where their unique molecular mechanics can be harnessed for macroscopic functions acs.orgresearchgate.net.

Materials science, a highly interdisciplinary field, is crucial in this endeavor, combining experimental and computational approaches to understand the intricate chemistry and physics of materials, leading to the discovery and synthesis of novel functional materials austinpublishinggroup.comyoutube.comuic.edu. Engineering the molecular periphery of annulenes is expected to lead to materials with unique chemical performances, potentially forming new classes of organic electronic materials rsc.org. The ability to predict material properties computationally before actual synthesis represents a significant technological leap, saving time and resources in the development of materials with specific resistance, strength, or other desired characteristics wolften.pl. This interdisciplinary collaboration, particularly through computational experiments, provides new tools and means for researching complex systems, bridging the gap between fundamental chemical understanding and practical technological applications arxiv.org.

Table 1: Aromaticity of Selected Annulenes Based on Hückel's Rule and Observed Properties

Annulene NameNumber of π-electronsHückel's Rule (4n+2)Observed Aromaticity/CharacterPubChem CID
coherentmarketinsights.comAnnulene (Cyclobutadiene)44n (n=1)Antiaromatic (planar) dalalinstitute.comwikipedia.org123281
aip.orgAnnulene (Benzene)64n+2 (n=1)Aromatic (planar) dalalinstitute.comwikipedia.org241
nih.govAnnulene (Cyclooctatetraene)84n (n=2)Non-aromatic (non-planar "tub" shape) dalalinstitute.comwikipedia.org6378
tandfonline.comAnnulene104n+2 (n=2)Non-aromatic (due to ring strain/non-planarity) dalalinstitute.comquora.comwikipedia.org123163
bluequbit.ioAnnulene124n (n=3)Weakly antiaromatic (planar) dalalinstitute.comwikipedia.org123164
scilit.comAnnulene144n+2 (n=3)Weakly aromatic dalalinstitute.comwikipedia.org123165
researchgate.netAnnulene164n (n=4)Non-aromatic dalalinstitute.comwikipedia.org-
Annulene184n+2 (n=4)Aromatic (approximately planar) dalalinstitute.comwikipedia.org123166

Q & A

Q. What are the standard methodologies for synthesizing annulin, and how can researchers ensure reproducibility?

To synthesize this compound, follow a stepwise protocol:

  • Step 1 : Begin with precursor selection (e.g., cyclopropane derivatives or polycyclic hydrocarbons) based on existing literature .
  • Step 2 : Optimize reaction conditions (temperature, solvent, catalysts) using controlled trials. Document deviations from established protocols .
  • Step 3 : For novel compounds, validate purity and identity via NMR, mass spectrometry, and elemental analysis. Cross-reference spectral data with known databases .
  • Step 4 : Provide detailed synthetic procedures in the main manuscript (for up to five compounds) or supplementary materials (for additional derivatives) .

Q. Reproducibility Checklist :

  • Include exact molar ratios, reaction times, and purification methods.
  • Specify equipment models and reagent suppliers (e.g., "HPLC-grade solvents from Sigma-Aldrich") .

Q. How should researchers design experiments to characterize this compound’s structural and functional properties?

Adopt a multi-technique approach:

  • Structural Analysis : Combine X-ray crystallography (for crystalline forms) and computational modeling (DFT calculations for electronic properties) .
  • Functional Assays : Use in vitro bioactivity screens (e.g., enzyme inhibition assays) with positive/negative controls. Replicate experiments at least three times to confirm statistical significance .
  • Data Presentation : Summarize key findings in tables (e.g., bond lengths, bioactivity IC50 values) without duplicating figures or raw data in the text .

Q. Example Table for Structural Data :

TechniqueParameter MeasuredThis compound Derivative AThis compound Derivative B
X-ray DiffractionBond Length (Å)1.541.49
NMR (¹³C)Chemical Shift (ppm)120.3118.9

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Address discrepancies through:

  • Methodological Audit : Compare experimental variables (e.g., cell lines, solvent systems, assay pH) that may influence bioactivity .
  • Statistical Reanalysis : Apply meta-analytical tools to aggregated data. For example, use funnel plots to detect publication bias or heterogeneity in effect sizes .
  • Cross-Validation : Replicate conflicting studies under standardized conditions, ensuring adherence to protocols from primary literature .

Case Study : If Study A reports this compound as cytotoxic (IC50 = 10 µM) and Study B finds no activity, investigate differences in cell viability assays (e.g., MTT vs. ATP luminescence) or compound solubility .

Q. What strategies optimize this compound’s stability for long-term biochemical studies?

  • Stability Screening : Conduct accelerated degradation studies under varying temperatures, pH, and light exposure. Use HPLC to monitor decomposition products .
  • Formulation Additives : Test stabilizers (e.g., cyclodextrins for encapsulation) and document their impact on this compound’s half-life .
  • Data Documentation : Report stability data in supplementary materials, including kinetic plots (e.g., Arrhenius plots for thermal degradation) .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Integrate datasets from:

  • Transcriptomics : RNA-seq to identify gene expression changes in this compound-treated cells.
  • Proteomics : SILAC labeling to quantify protein abundance shifts .
  • Metabolomics : LC-MS to trace metabolic pathway alterations.
  • Data Integration : Use bioinformatics tools (e.g., KEGG pathway enrichment) to map cross-omics interactions. Ensure raw data is deposited in public repositories (e.g., GEO, PRIDE) .

Q. What frameworks are recommended for assessing this compound’s environmental impact in ecological studies?

  • Tiered Testing :
    • Acute Toxicity : Daphnia magna or algal growth inhibition assays .
    • Chronic Exposure : Mesocosm studies to evaluate bioaccumulation in aquatic systems .
  • Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity from this compound’s physicochemical properties .

Methodological Best Practices

  • Data Contradiction Analysis : Follow the PRISMA framework for systematic reviews to synthesize conflicting evidence .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of animal welfare protocols .
  • Code Sharing : Provide computational scripts (e.g., Python/R) for statistical analyses in public repositories like GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.